molecular formula C14H15BrSi B13666356 (3-Bromophenyl)dimethyl(phenyl)silane

(3-Bromophenyl)dimethyl(phenyl)silane

Cat. No.: B13666356
M. Wt: 291.26 g/mol
InChI Key: SQPOTCAYSHDNPW-UHFFFAOYSA-N
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Description

(3-Bromophenyl)dimethyl(phenyl)silane is an organosilicon compound characterized by the presence of a bromophenyl group and a phenyl group attached to a silicon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Bromophenyl)dimethyl(phenyl)silane typically involves the reaction of 3-bromophenylmagnesium bromide with dimethylchlorosilane in the presence of a catalyst. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:

3-Bromophenylmagnesium bromide+DimethylchlorosilaneThis compound+MgBrCl\text{3-Bromophenylmagnesium bromide} + \text{Dimethylchlorosilane} \rightarrow \text{this compound} + \text{MgBrCl} 3-Bromophenylmagnesium bromide+Dimethylchlorosilane→this compound+MgBrCl

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and recrystallization.

Chemical Reactions Analysis

Types of Reactions

(3-Bromophenyl)dimethyl(phenyl)silane undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation Reactions: The silicon atom can be oxidized to form silanols or siloxanes.

    Reduction Reactions: The compound can be reduced to form different organosilicon derivatives.

Common Reagents and Conditions

    Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride can be employed.

Major Products Formed

    Substitution: Formation of (3-Iodophenyl)dimethyl(phenyl)silane.

    Oxidation: Formation of silanol or siloxane derivatives.

    Reduction: Formation of simpler organosilicon compounds.

Scientific Research Applications

(3-Bromophenyl)dimethyl(phenyl)silane has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organosilicon compounds.

    Materials Science: Employed in the development of silicon-based materials with unique properties.

    Biology and Medicine: Investigated for potential use in drug delivery systems and as a component in biomedical devices.

    Industry: Utilized in the production of specialty polymers and coatings.

Mechanism of Action

The mechanism by which (3-Bromophenyl)dimethyl(phenyl)silane exerts its effects depends on the specific reaction or application. In general, the silicon atom can form stable bonds with various organic and inorganic groups, facilitating the formation of complex structures. The bromine atom can participate in substitution reactions, allowing for further functionalization of the compound.

Comparison with Similar Compounds

Similar Compounds

  • (4-Bromophenyl)dimethyl(phenyl)silane
  • (3-Chlorophenyl)dimethyl(phenyl)silane
  • (3-Bromophenyl)trimethylsilane

Uniqueness

(3-Bromophenyl)dimethyl(phenyl)silane is unique due to the specific positioning of the bromine atom on the phenyl ring, which influences its reactivity and the types of reactions it can undergo. This positional isomerism can lead to different chemical and physical properties compared to its analogs.

Properties

Molecular Formula

C14H15BrSi

Molecular Weight

291.26 g/mol

IUPAC Name

(3-bromophenyl)-dimethyl-phenylsilane

InChI

InChI=1S/C14H15BrSi/c1-16(2,13-8-4-3-5-9-13)14-10-6-7-12(15)11-14/h3-11H,1-2H3

InChI Key

SQPOTCAYSHDNPW-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C1=CC=CC=C1)C2=CC(=CC=C2)Br

Origin of Product

United States

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